Proscillaridin is a cardiac glycoside that is derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima). Studies suggest the potential cytotoxic and anticancer property of proscillaridin, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines.
Proscillaridin has been reported in Drimia indica with data available.
PROSCILLARIDIN is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).
Proscillaridin
CAS No.: 466-06-8
Cat. No.: VC0540425
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 466-06-8 |
|---|---|
| Molecular Formula | C30H42O8 |
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
| Standard InChI | InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1 |
| Standard InChI Key | MYEJFUXQJGHEQK-ALRJYLEOSA-N |
| Isomeric SMILES | CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
| Appearance | Solid powder |
| Melting Point | 221.0 °C |
Introduction
Mechanisms of Anticancer Action
Sodium-Potassium ATPase Inhibition and Calcium Signaling
Proscillaridin directly inhibits Na<sup>+</sup>/K<sup>+</sup> ATPase, disrupting ion homeostasis and elevating intracellular Ca<sup>2+</sup> concentrations. In NSCLC cells, this Ca<sup>2+</sup> surge activates the AMP-activated protein kinase (AMPK) pathway, leading to downstream suppression of acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR) . Concurrently, calcium-mediated ER stress triggers the unfolded protein response (UPR), evidenced by phosphorylation of eIF2α and upregulation of ATF4 and CHOP . These events collectively induce apoptosis through mitochondrial dysfunction and caspase activation .
Epigenetic Modulation and MYC Degradation
A landmark study demonstrated Proscillaridin's ability to degrade the MYC oncoprotein by reducing its lysine acetylation, which destabilizes MYC and promotes proteasomal degradation . In MYC-overexpressing leukemia cells, Proscillaridin (5 nM) decreased MYC protein half-life by 75% within 8 hours, concomitant with global loss of histone H3 acetylation (H3K9, H3K14, H3K18, H3K27) . This epigenetic reprogramming suppressed MYC-driven proliferative pathways and induced differentiation of leukemia stem cells (LSCs), even at subtoxic doses .
STAT3 Pathway Inhibition
In lung adenocarcinoma (A549 cells), Proscillaridin inhibited both constitutive and interleukin-6-induced STAT3 activation. Mechanistically, it upregulated SHP-1 phosphatase expression, suppressed Src kinase phosphorylation, and directly bound the STAT3 SH2 domain, reducing STAT3 DNA-binding activity by 60% . STAT3 knockdown synergized with Proscillaridin, enhancing apoptosis through Bax/Bcl-2 ratio elevation and PARP cleavage .
Oxidative Stress Amplification
Proscillaridin induces oxidative stress via dual mechanisms:
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Reactive oxygen species (ROS) generation: 2.5-fold increase in A549 cells after 24-hour treatment .
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Thioredoxin reductase (TrxR1) inhibition: 70% reduction in activity, depleting antioxidant defenses .
This oxidative burst cooperates with ER stress to activate c-Jun N-terminal kinase (JNK), further promoting apoptosis .
Preclinical Efficacy Across Cancer Types
Non-Small-Cell Lung Cancer (NSCLC)
In vitro studies using EGFR-mutant NSCLC cells (HCC827) showed Proscillaridin:
Notably, Proscillaridin-treated mice maintained stable body weight (≤5% loss), whereas Afatinib caused 15–20% weight reduction, indicating superior tolerability .
Leukemia and Leukemia Stem Cells (LSCs)
Proscillaridin exhibited potent activity against MYC-driven malignancies:
| Cell Type | Dose (nM) | Effect | Reference |
|---|---|---|---|
| MOLT-4 (T-ALL) | 5 | 90% MYC mRNA reduction at 48 hours | |
| Pre-LSCs (T-ALL) | 3–10 | 70% viability reduction at 4 days | |
| AML stem cells | 10 | 85% colony formation inhibition |
Transcriptomic analysis revealed downregulation of DNA replication genes and upregulation of hematopoietic differentiation markers .
Osteosarcoma
In 143B osteosarcoma cells:
Comparative Analysis with Standard Therapies
Proscillaridin's multitargeted mechanism offers advantages over single-pathway inhibitors:
| Parameter | Proscillaridin | Afatinib (EGFR inhibitor) | Doxorubicin |
|---|---|---|---|
| Target Range | Na<sup>+</sup>/K<sup>+</sup> ATPase, MYC, STAT3, ROS | EGFR | DNA topoisomerase |
| Resistance in LSCs | Effective | Ineffective | Ineffective |
| Body Weight Loss | ≤5% | 15–20% | 10–15% |
| Metastasis Suppression | Yes (osteosarcoma) | No | Limited |
Future Directions and Clinical Translation
Current research priorities include:
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Biomarker Development: MYC overexpression and Na<sup>+</sup>/K<sup>+</sup> ATPase isoform expression as predictors of response .
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Combination Therapies: Synergy with PARP inhibitors in BRCA-mutant models (preliminary data showing 30% enhanced efficacy) .
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Nanoformulations: Liposomal encapsulation to improve bioavailability and reduce dosing frequency .
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